molecular formula C20H32N4O5S B555727 H-Arg(Pmc)-OH CAS No. 112160-37-9

H-Arg(Pmc)-OH

Cat. No. B555727
M. Wt: 440.6 g/mol
InChI Key: USJFAMZEBZRDAJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg(Pmc)-OH, also known as (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid, is a chemical compound with the molecular formula C20H32N4O5S . It has a molecular weight of 440.6 g/mol .


Molecular Structure Analysis

The molecular structure of H-Arg(Pmc)-OH can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid . The InChI is InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1 . The Canonical SMILES is CC1=C(C(=C(C2=C1OC(CC2)©C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C .


Physical And Chemical Properties Analysis

H-Arg(Pmc)-OH has a molecular weight of 440.6 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .

Scientific Research Applications

1. Advanced Oxidation Processes in Wastewater Treatment

Research demonstrates the effectiveness of various Advanced Oxidation Processes (AOPs) like H2O2/UV-C and PMS/UV-C in removing antibiotics and antibiotic resistance genes from wastewater. These processes involve the photolytic decomposition of peroxymonosulfate and hydrogen peroxide, indicating potential applications of H-Arg(Pmc)-OH in similar contexts (Rodríguez-Chueca et al., 2019).

2. UV-based Water Disinfection and ARGs Degradation

UV technology, when combined with oxidants like peroxymonosulfate (PMS), can effectively degrade antibiotic resistance genes (ARGs) in water. This synergy points to the potential utility of H-Arg(Pmc)-OH in enhancing the degradation efficiency of ARGs in UV-based treatment processes (Sharma et al., 2019).

3. Whole-Cell Biocatalyst for Hydroxyarginine Production

H-Arg(Pmc)-OH could be relevant in the production of hydroxyarginine, an intermediate in synthesizing antibiotics like viomycin. A study shows the design of an efficient whole-cell biocatalyst for producing 3-hydroxyarginine, suggesting possible applications for H-Arg(Pmc)-OH in similar biocatalytic processes (Mao et al., 2020).

4. Particle Matter Induced Hydroxyl Radical Generation

Research on the generation of hydroxyl radicals by fine and coarse particulate matter indicates potential applications for H-Arg(Pmc)-OH in studying environmental pollutants and their impact on human health (Shi et al., 2003).

5. Catalytic Hydrogen Production

H-Arg(Pmc)-OH might find applications in catalytic processes for hydrogen production. A study demonstrating hydroxide ion OH− as a potent catalyst in the hydrolytic oxidation of organosilanes to hydrogen gas indicates a potential area where H-Arg(Pmc)-OH could be relevant (Yap et al., 2016).

6. Cascade Catalysis in Homogeneous Hydrogenation

In the context of homogeneous hydrogenation of CO2 to methanol, cascade catalysis involving multiple catalysts suggests an area where H-Arg(Pmc)-OH could potentially be applied, given its properties as a catalyst (Huff & Sanford, 2011).

Safety And Hazards

The safety data sheet for H-Arg(Pmc)-OH indicates that it is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

While the future directions specific to H-Arg(Pmc)-OH are not explicitly mentioned in the retrieved sources, it’s worth noting that the field of regenerative medicine is one area where novel compounds are being explored for potential therapeutic applications .

Relevant Papers

Several papers were retrieved during the search. One paper discusses the use of side-chain unprotected Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis . Another paper discusses the role of in-text citation frequencies in finding relevant papers . These papers could provide further insights into the study and application of H-Arg(Pmc)-OH.

properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJFAMZEBZRDAJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113087
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg(Pmc)-OH

CAS RN

112160-37-9
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112160-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg(Pmc)-OH
Reactant of Route 2
H-Arg(Pmc)-OH
Reactant of Route 3
H-Arg(Pmc)-OH
Reactant of Route 4
H-Arg(Pmc)-OH
Reactant of Route 5
H-Arg(Pmc)-OH
Reactant of Route 6
H-Arg(Pmc)-OH

Citations

For This Compound
15
Citations
R Ramage, J Green - Tetrahedron letters, 1987 - Elsevier
A new acid labile protecting group for the guanidino side chain functionality of arginine has been developed. N G -(2,2,5,7,8-Pentamethyl-chroman-6-sulphonyl)-L-arginine, prepared …
Number of citations: 150 www.sciencedirect.com
R Ramage, J Green, AJ Blake - Tetrahedron, 1991 - Elsevier
A trifluoroacetic acid (TFA) labile protecting group for the guanidine side chain function of arginine has been developed. N G -(2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine is …
Number of citations: 94 www.sciencedirect.com
H Angliker - Journal of medicinal chemistry, 1995 - ACS Publications
Furin is a subtilisin-like eukaryoticserine endoprotease which processes proproteins to biologically active proteins and peptides. Also, the envelope proteins of viruses, such as …
Number of citations: 67 pubs.acs.org
T Berthelot, C Baudin, E Balanzat… - Nuclear Instruments and …, 2007 - Elsevier
New microstructurated copolymer membranes have been synthesized using a track-etched polycarbonate (PC) matrix. These membranes proved to be an important device in the field …
Number of citations: 6 www.sciencedirect.com
S Pairot, AFD Giorgio, CD Giorgio, N Patino… - Nucleosides & …, 1999 - Taylor & Francis
A new compound Z-AG5-E potentially inhibitor of the HIV-1 Tat-TAR complex was prepared. This compound is constituted by a dinucleotide analog (PNA dimer) bound, through a linker, …
Number of citations: 2 www.tandfonline.com
MJ Dixon, RI Maurer, C Biggi, J Oyarzabal… - Bioorganic & medicinal …, 2005 - Elsevier
A library of polyamine–peptide conjugates based around some previously identified inhibitors of trypanothione reductase was synthesised by parallel solid-phase chemistry and …
Number of citations: 33 www.sciencedirect.com
AL Doherty-Kirby, GA Lajoie - … A practical Guide, Kates, Steven A …, 2000 - books.google.com
Protection is warranted for a number of amino acids that have a reactive functionality on their side chain. Some amino acids (eg, Asp, Glu, Cys, Arg, Lys, His, Ser, Thr) usually require …
Number of citations: 8 books.google.com
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
V Peytou, R Condom, N Patino, R Guedj… - Journal of medicinal …, 1999 - ACS Publications
The regulatory protein Tat is essential for viral gene expression and replication of the human immunodeficiency virus type 1 (HIV-1). Tat transactivates the HIV-1 long terminal repeat (…
Number of citations: 64 pubs.acs.org
MJ Dixon - 2004 - eprints.soton.ac.uk
Infection by Trypanosoma and Leishmania parasites cause several diseases of major importance to third world health. These particles are highly susceptible to oxidative stress, but help …
Number of citations: 3 eprints.soton.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.